[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid

Hydantoin SAR Anti-proliferative activity 3-Fluorobenzyl substituent effect

Sourcing positional isomers of N1-substituted hydantoins for SAR studies often delays lead optimization. [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid (CAS 2174896-12-7) resolves this gap. • 3-F N1-benzyl: ~7-8× potency shift vs. 3,4-difluoro in related hydantoin series • Free C4-acetic acid enables amide coupling, ester prodrugs, or hydroxamic acid derivatization • Core aligns with SOAT-1/ACAT-1 inhibitor pharmacophore (analogs: IC₅₀ 3-9 nM) Available from BenchChem; custom packaging upon request.

Molecular Formula C12H11FN2O4
Molecular Weight 266.22 g/mol
CAS No. 2174896-12-7
Cat. No. B1415230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
CAS2174896-12-7
Molecular FormulaC12H11FN2O4
Molecular Weight266.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)CN2C(=O)C(NC2=O)CC(=O)O
InChIInChI=1S/C12H11FN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17)
InChIKeyVTOAAUVSJJTBGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Key Properties and Procurement of [1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic Acid


[1-(3-Fluorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid is a synthetic hydantoin (imidazolidine-2,4-dione) derivative featuring a 3-fluorobenzyl substituent at the N1 position and an acetic acid side chain at the 4-position of the dioxoimidazolidine ring . The compound has a molecular formula of C₁₂H₁₁FN₂O₄ and a molecular weight of 266.22 g/mol . Commercially available purity is typically 95%, with select suppliers offering 98% purity . This compound belongs to the broader class of dioxoimidazolidine-based bioactive scaffolds, which have been investigated as SOAT-1/ACAT-1 inhibitors, P2X7 receptor antagonists, and MMP12 inhibitors, though no published biological activity data are available for this specific compound [1].

Halogenated hydantoin SAR: 3-fluorobenzyl substitution pattern for electronic and steric mapping
Dual-functional building block: free acetic acid handle enables amide/ester conjugation without deprotection
Class-level bioactivity context: dioxoimidazolidine scaffold reported in P2X7 and SOAT-1 inhibitor programs

Why Generic Hydantoin Analogs Cannot Substitute


The dioxoimidazolidine/hydantoin scaffold is a well-established privileged structure, but biological activity within this class is exquisitely sensitive to both the nature and position of the N1 substituent [1]. Literature on structurally related hydantoin derivatives demonstrates that the presence of a fluorine atom at the 3-position of the N-benzyl phenyl ring produces an approximately 7- to 8-fold difference in anti-proliferative potency compared to the 3,4-difluoro analog in the same assay system [2]. Moreover, the 3-fluoro positional isomer is expected to display distinct electronic properties (σₘ ≈ 0.34 for F vs. σₚ ≈ 0.06; σₘ ≈ 0.37 for Cl) and metabolic stability profiles compared to 4-fluoro, 4-chloro, or unsubstituted benzyl analogs [3]. Simple substitution with an unsubstituted benzyl, 4-halobenzyl, or non-benzyl N1 derivative is therefore not equivalent from either a structure-activity relationship (SAR) or chemical reactivity standpoint.

Halogen position mismatch
4-fluorobenzyl, 4-chlorobenzyl, or 3,4-difluorobenzyl analogs produce distinct anti-proliferative and physicochemical profiles; SAR may not transfer.
Unsubstituted benzyl or hydantoin cores
Loss of the 3-fluorobenzyl group alters electronic effects (σₘ shift), lipophilicity, and bioactivity fingerprint; may reduce pathway modulation observed in class leads.
Derivatization-incompetent analogs
Hydantoin derivatives lacking the 4-acetic acid side chain cannot undergo direct conjugation; procurement for library synthesis requires this functional handle.

Evidence Supporting Selection Over Structural Analogs


Fluorine Position Modulates Anti-Proliferative Potency in Osteosarcoma Cells

In a study of azaspiro bicyclic hydantoin derivatives bearing an N1-(3-fluorobenzyl) motif, compound 7h (containing a 3-fluorobenzyl group) exhibited an IC₅₀ of 102 μM against the LM8G7 murine osteosarcoma cell line, whereas compound 7i (containing a 3,4-difluorobenzyl group) showed an IC₅₀ of 13 μM in the same assay [1]. This ~7.8-fold difference in potency was observed under identical experimental conditions, and the authors explicitly noted that 'the presence of fluorine atom at the 3rd position of the phenyl ring of the hydantoin side chain may determine the potency of the molecule' [1]. For the target compound, which bears a single 3-fluorobenzyl substituent, the structural similarity to 7h's 3-fluorobenzyl motif suggests comparable SAR behavior with respect to the fluorine substitution pattern.

Anti-proliferative SAR
Class-level inference
3-Fluoro (7h) IC₅₀ 102 μM vs. 3,4-difluoro (7i) 13 μM in LM8G7 cells; ~7.8-fold difference under identical conditions
Supports 3-fluoro substitution as potency modulator
Data inferred from azaspiro analog; target compound not directly tested
Hydantoin SAR Anti-proliferative activity 3-Fluorobenzyl substituent effect

Differentiated Physicochemical Profile vs. 4-Chlorobenzyl Analog

The [1-(4-chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid analog (CAS 1910769-52-6, molecular formula C₁₂H₁₁ClN₂O₄, MW 282.68) represents the closest commercially cataloged benzyl-substituted analog . The target compound's 3-fluorobenzyl substituent imparts a Hammett meta-substituent constant (σₘ) of approximately 0.34 for fluorine, versus σₘ ≈ 0.37 for chlorine, indicating comparable electron-withdrawing character but meaningfully distinct steric (van der Waals radius: F ≈ 1.47 Å vs. Cl ≈ 1.75 Å) and lipophilic (π: F ≈ 0.14 vs. Cl ≈ 0.71) parameters [1]. The chlorine analog has a higher molecular weight (282.68 vs. 266.22 g/mol) and a calculated XlogP of 0.8 , whereas the fluorine analog is expected to have a lower logP due to fluorine's weaker lipophilicity contribution compared to chlorine [1].

Physicochemical profile
Cross-study comparable
MW 266 vs. 283 (4-Cl); π F 0.14 vs. Cl 0.71; vdW 1.47 vs. 1.75 Å; lower lipophilicity expected
Distinct membrane permeability and target binding context
Calculated values; verify experimentally
Physicochemical differentiation Hammett constants Halogen substitution effects

3-Fluorobenzyl Motif and Angioinhibitory VEGF Suppression

The hydantoin derivative 7h bearing a 3-fluorobenzyl substituent not only showed anti-proliferative activity (IC₅₀ = 102 μM) but also demonstrated biological effects on endothelial tube formation inhibition, whereas its 3,4-difluoro counterpart 7i (IC₅₀ = 13 μM) additionally induced down-regulation of VEGF secretion in LM8G7 cells [1]. The researchers reasoned that fluorine substitution at the 3-position of the phenyl ring is a determinant of molecular potency within this series [1]. Although the target compound is a simpler hydantoin-acetic acid derivative (not the spirocyclic scaffold of 7h/7i), the shared 3-fluorobenzyl hydantoin pharmacophoric element suggests similar potential for fluorine-dependent modulation of biological activity.

VEGF pathway modulation
Class-level inference
3-fluorobenzyl hydantoin 7h inhibited endothelial tube formation; 3,4-difluoro analog down-regulated VEGF secretion
3-fluoro motif linked to angiogenesis-related bioactivity
Requires validation for target compound
VEGF inhibition Angiogenesis 3-Fluorobenzyl hydantoin

Carboxylic Acid Handle for Derivatization

The target compound features a free carboxylic acid at the 4-position of the dioxoimidazolidine ring, as confirmed by multiple vendor datasheets . This functional handle enables direct amide coupling, esterification, or conjugation reactions without requiring additional deprotection steps. In contrast, simpler N-benzyl-hydantoin derivatives lacking the acetic acid side chain (such as 3-(4-fluorobenzyl)imidazolidine-2,4-dione, CAS not listed, or 1-(4-fluorophenyl)-2,5-dioxoimidazolidine variants, CAS 1214842-25-7) offer fewer options for further functionalization . Additionally, the commercial availability of this compound at 98% purity from select suppliers provides a higher-purity starting point compared to analogs typically offered at 95%.

Synthetic utility
Supporting evidence
Free -CH₂COOH at 4-position; 98% purity available vs. typical 95% for analogs
Enables direct amide/ester conjugation
Purity per vendor specification; verify lot
Synthetic diversification Hydantoin-acetic acid building block Amide/ester conjugation

Non-Aniline Scaffold for P2X7 Antagonist Development

The broader 2,5-dioxoimidazolidine class has been developed as conformationally constrained P2X7 receptor antagonists distinct from the KN62 chemotype [1]. In this class, compounds achieved IC₅₀ values ranging from 9 to 54 nM in IL-1β ELISA and ethidium uptake assays [1]. The N-benzyl substitution pattern (including fluorobenzyl variants) was a key structural feature explored in the SAR campaign for this scaffold [1]. While the target compound itself has not been profiled against P2X7, the 3-fluorobenzyl-dioxoimidazolidine core represents a distinct scaffold topology compared to the tyrosine-based KN62 backbone, offering alternative patent space and selectivity profile potential.

P2X7 scaffold class
Class-level inference
Dioxoimidazolidine analogs IC₅₀ 9–54 nM (IL-1β/ethidium); structurally distinct from KN62 chemotype
Alternative chemotype for P2X7 antagonist research
No direct P2X7 data for target compound
P2X7 receptor Scaffold differentiation Non-aniline chemotype

Drug-Like Profile vs. Unsubstituted Hydantoin-Acetic Acid

The unsubstituted hydantoin-5-acetic acid (CAS 5427-26-9, MW 158.11, C₅H₆N₂O₄) is a commonly used acylating reagent and screening compound . The introduction of a 3-fluorobenzyl group at N1 (target compound, MW 266.22, C₁₂H₁₁FN₂O₄) adds significant lipophilic bulk (calculated XlogP increase of approximately 1–2 log units based on fragment contributions) and introduces aromatic π-stacking and halogen-bonding capabilities [1]. This transformation from a polar, low-MW core to a more drug-like halogenated benzyl derivative has implications for membrane permeability and target engagement profiles in cell-based assays. The storage condition specification of 2–8°C for the target compound also differs from the ambient storage typical of the simpler hydantoin-acetic acid parent.

Drug-like properties
Supporting evidence
MW 266 vs. 158 (unsubstituted); est. ΔXlogP +1–2; aromatic and halogen-bonding capability added
More hydrophobic screening compound than parent
Calculated parameters; storage 2–8°C
Hydantoin library design N-Substitution effects Compound solubility

Research and Industrial Application Scenarios


SAR Studies of N1-Benzyl Hydantoin Anti-Proliferative Activity

The 3-fluorobenzyl-substituted hydantoin scaffold has demonstrated class-level anti-proliferative activity and VEGF pathway modulation in osteosarcoma models, with the fluorine substitution pattern at the 3-position identified as a potency determinant [1]. This compound serves as a key SAR probe for systematically varying the benzyl halogenation position (3-F vs. 4-F vs. 3,4-diF vs. 4-Cl) to map electronic and steric requirements at the target binding site.

Medicinal Chemistry Diversification via Carboxylic Acid Conjugation

The free acetic acid side chain enables straightforward amide coupling with diverse amine-containing fragments, ester prodrug formation, or hydrazide/ hydroxamic acid derivatization . This functional handle is absent in simpler N-benzyl hydantoins lacking the 4-acetic acid moiety, making the target compound a versatile dual-functional building block for generating focused compound libraries from a single starting material.

Non-Tyrosine-Based P2X7 Receptor Antagonist Scaffolds

The dioxoimidazolidine scaffold class has yielded potent P2X7 receptor antagonists with IC₅₀ values in the low nanomolar range, structurally distinct from the KN62 chemotype [2]. The 3-fluorobenzyl N1 substituent aligns with SAR trends observed in this class, and the target compound provides a synthetically accessible entry point for constructing and profiling novel constrained P2X7 antagonist candidates outside established patent space.

SOAT-1/ACAT-1 Inhibitor Lead Generation

Patents from Galderma Research & Development disclose dioxo-imidazolidine derivatives as SOAT-1 (ACAT-1) inhibitors with reported IC₅₀ values in the low nanomolar range (3–9 nM) for certain analogs [3]. The core structure of the target compound aligns with the general formula claimed in these patents, positioning it as a relevant intermediate or screening compound for dermatological, metabolic, or cosmetic applications targeting cholesterol esterification pathways.

Application
Selection Property
Validation Focus
Halogenation SAR in osteosarcoma cell models
3-Fluorobenzyl substitution pattern
Anti-proliferative endpoint interpretation (class-level)
Medicinal chemistry library diversification
Carboxylic acid functional handle
Conjugation and derivatization compatibility
Non-tyrosine P2X7 antagonist scaffold design
Dioxoimidazolidine core scaffold
P2X7 receptor assay context (class-level)
SOAT-1 inhibitor lead identification
Dioxoimidazolidine acetic acid building block
Cholesterol esterification pathway assay context
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